molecular formula C20H21N3O2 B2572891 N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide CAS No. 2035005-15-1

N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide

Cat. No.: B2572891
CAS No.: 2035005-15-1
M. Wt: 335.407
InChI Key: FYJBWZGKTKRUOL-CSKARUKUSA-N
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Description

Product Name: N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption. This compound is a synthetic compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrrolidine ring linked to a pyridine moiety via an enone bridge, a framework found in molecules that modulate various biological targets . Researchers are exploring this compound and its analogs for potential interactions with central nervous system (CNS) targets . The presence of both hydrogen bond acceptor and donor sites, along with the conjugated system, makes it a valuable scaffold for developing novel bioactive molecules. Its specific mechanism of action, pharmacological profile, and primary research applications are areas of active investigation. Researchers can utilize this chemical as a key intermediate, a building block for library synthesis, or a candidate for high-throughput screening to elucidate its full potential.

Properties

IUPAC Name

N-[5-[(E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(24)22-19-9-7-16(13-21-19)8-10-20(25)23-12-11-18(14-23)17-5-3-2-4-6-17/h2-10,13,18H,11-12,14H2,1H3,(H,21,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJBWZGKTKRUOL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the phenylpyrrolidine moiety through a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenylpyrrolidine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Reference
N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide (Target) Pyridin-2-yl acetamide 3-Phenylpyrrolidin-1-yl enone -
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Pyridin-2-yl acetamide 3-(Trifluoromethyl)benzoyl-piperazine
E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5c) Phenoxy acetamide Thiophen-2-yl enone
2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide Pyridin-2-yl acetamide 4-Isopropylphenyl, trifluoroethoxy group

Key Observations :

  • The target compound’s 3-phenylpyrrolidin-1-yl group distinguishes it from analogues with piperazine (e.g., 8b ) or thiophene (e.g., 5c ) substituents.
  • Compounds like 8b and 8c replace the pyrrolidine with a piperazine ring linked to aromatic carbonyl groups, altering electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) EI-MS (m/z) Solubility Insights
Target Compound Not reported ~425 (estimated) - Low (predicted, due to phenyl)
8b 241–242 530 530 [M]⁺ Moderate (polar piperazine)
8c 263–266 464 464 [M]⁺ Low (fluorine substituents)
5c Not reported ~450 (estimated) - Moderate (thiophene, methoxy)

Key Observations :

  • The target compound’s 3-phenylpyrrolidine likely reduces solubility compared to piperazine-containing analogues (e.g., 8b) due to increased hydrophobicity.
  • Fluorinated derivatives (e.g., 8c ) exhibit higher melting points, suggesting stronger crystal lattice interactions from halogen bonds.

Table 3: Cytotoxicity Profiles of Selected Analogues

Compound Cell Line (IC₅₀, µg/mL) Notable Activity Reference
Target Compound Not reported - -
5c MCF7: 12; HEP2: 9.5 High anti-proliferative activity
9a MCF7: 18; HEP2: 14 Moderate activity
Suvecaltamide (INN) Not applicable Voltage-activated calcium channel stabilizer

Key Observations :

  • The thiophene-enone hybrid 5c demonstrates potent cytotoxicity, likely due to the electron-rich thiophene enhancing interactions with cellular targets. In contrast, the target compound’s phenylpyrrolidine may favor different binding modes (e.g., hydrophobic pockets).

Key Challenges :

  • The target compound’s stereoselective enone formation may require stringent reaction conditions compared to simpler analogues.

Biological Activity

N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound can be described by the following structure:

\text{N 5 1E 3 oxo 3 3 phenylpyrrolidin 1 yl prop 1 en 1 yl pyridin 2 yl}acetamide}

The synthesis involves multiple steps, typically starting from pyridine derivatives and incorporating the pyrrolidine moiety. The reaction conditions and reagents used in the synthesis significantly influence the yield and purity of the final product.

Anticonvulsant Activity

Research has indicated that derivatives of pyridine and pyrrolidine exhibit anticonvulsant properties. For instance, a study demonstrated that compounds similar to N-{5...} showed significant activity in maximal electroshock (MES) seizure models. The structure–activity relationship (SAR) analysis suggested that modifications to the pyrrolidine ring enhance anticonvulsant efficacy .

CompoundDose (mg/kg)MES ProtectionNotes
20100YesModerate binder to sodium channels
12100YesEffective in MES test
24100YesDelayed onset, long duration

The mechanism through which N-{5...} exerts its effects appears to involve interaction with neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons. This interaction may stabilize the inactive state of the channels, thereby preventing excessive neuronal firing associated with seizures .

Study on Anticonvulsant Efficacy

In a controlled study involving various analogs of N-{5...}, researchers evaluated the anticonvulsant activity using both MES and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that certain derivatives provided significant protection against induced seizures at varying doses, confirming their potential as therapeutic agents for epilepsy .

Toxicity Assessment

Acute neurological toxicity was assessed using the rotarod test, which evaluates motor coordination. The majority of tested compounds exhibited low toxicity at therapeutic doses, indicating a favorable safety profile for further development .

Pharmacokinetics and Metabolism

Preliminary pharmacokinetic studies suggest that compounds similar to N-{5...} exhibit good bioavailability and metabolic stability. The incorporation of fluorine atoms into these compounds has been shown to enhance their pharmacokinetic properties by increasing lipophilicity and reducing metabolic degradation .

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